molecular formula C22H32O4 B1255393 Neuroprotectin D1 CAS No. 660430-03-5

Neuroprotectin D1

Cat. No. B1255393
CAS RN: 660430-03-5
M. Wt: 360.5 g/mol
InChI Key: CRDZYJSQHCXHEG-SFVBTVKNSA-N
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Description

Neuroprotectin D1, also known as Protectin D1 when generated by neural cells, is a member of a new family of bioactive products generated from docosahexaenoic acid . It is a specialized pro-resolving mediator with potent pro-resolving and anti-inflammatory effects in vivo in several human disease models .


Synthesis Analysis

NPD1 is synthesized in the Cone Photoreceptor Cell Line 661W and provides protection against light-induced stress . It is formed by the RPE and displays its bioactivity in an autocrine and paracrine fashion . The photoreceptor cell line 661W has the capability to synthesize NPD1 from DHA when under stress .


Molecular Structure Analysis

The molecular structure of NPD1 indicates that it represents a dihydroxy-DHA with a base peak [M-H] ion m/z 359, and with fragment ions at m/z 341, 297, 289, 261, 243, 205, 181, and 153 .


Chemical Reactions Analysis

NPD1 is formed through a double lipoxygenation mechanism instead of a previously thought epoxidation/isomerization mechanism . It is produced by the oxygenation of the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) and is found in many tissues, such as the retina, the lungs, and the nervous system .


Physical And Chemical Properties Analysis

NPD1 is an aliphatic acyclic alkene 22 carbons in length with two hydroxyl groups at the 10 and 17 carbon positions and one carboxylic acid group at the one carbon position . It has a molar mass of 360.4871 g/mol, a density of 1.049 g/cm^3, and a boiling point of 559.379 °C .

Mechanism of Action

Target of Action

Protectin D1, also known as Neuroprotectin D1 (NPD1), is a member of the class of specialized proresolving mediators . It is an endogenous stereoselective lipid mediator classified as an autocoid protectin . It is produced by the oxygenation of the ω-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) and is found in many tissues, such as the retina, the lungs, and the nervous system . The primary targets of Protectin D1 are inflammatory cells and neural tissues .

Mode of Action

Protectin D1 possesses strong anti-inflammatory, anti-apoptotic, and neuroprotective activity . It interacts with its targets by reducing inflammation induced by oxidative stress and inhibiting the pro-apoptotic signal, thereby preventing cellular degeneration . It has been shown to reduce the infiltration of neutrophils into the peritoneum in a mouse model of inflammatory disease .

Biochemical Pathways

Protectin D1 is involved in the regulation of the PI3K/AKT signaling pathway . The beneficial effect of Protectin D1 is associated with the up-regulation of miRNA-210 and the effects on PI3K/AKT signaling and HIF-1α expression . It is produced as a response to inflammatory signals .

Pharmacokinetics

It is known that it is produced in response to inflammatory signals and is found in various tissues . More research is needed to fully understand the ADME properties of Protectin D1 and their impact on bioavailability.

Result of Action

Protectin D1 has a significant role as an anti-inflammatory, anti-apoptotic, and neuroprotective molecule . Studies have shown that Protectin D1 can potentially reduce inflammation induced by oxidative stress and inhibit the pro-apoptotic signal, thereby preventing cellular degeneration . It has also been shown to reduce brain infarction and stroke in a rodent model .

Action Environment

The action of Protectin D1 is influenced by the presence of inflammatory signals in the environment . It is produced in response to these signals and is found in various tissues, such as the retina pigment epithelial cells, lung epithelial cells, peripheral blood mononuclear cells (PBMC), and neural tissues . The efficacy and stability of Protectin D1 may be influenced by factors such as the level of inflammation and the presence of oxidative stress in the environment .

Future Directions

NPD1 has a significant role as an anti-inflammatory, anti-apoptotic, and neuroprotective molecule. Studies in Alzheimer’s disease animal models, in stroke patients, and in human retina pigment epithelial cells (RPE) have shown that NPD1 can potentially reduce inflammation induced by oxidative stress and inhibit the pro-apoptotic signal, thereby preventing cellular degeneration . Furthermore, recent studies examining the pathogenicity of influenza viruses, including the avian flu (H5N1), have suggested that NPD1 can potentially halt the proliferation of the virus, thus protecting respiratory cells from lethal viral infections .

properties

IUPAC Name

(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDZYJSQHCXHEG-SFVBTVKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031663
Record name Protectin D1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neuroprotectin D1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Neuroprotectin D1

CAS RN

660430-03-5
Record name Neuroprotectin D1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660430-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protectin D1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3FX063KLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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